3-(Boc-amino)-2,2-dimethyl-1-propanol
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Overview
Description
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a versatile compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/molThis compound is widely used in various fields of research and industry due to its unique properties and functional versatility.
Preparation Methods
The synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the carbamate group or the hydroxyl group .
Scientific Research Applications
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is used in a wide range of scientific research applications. In chemistry, it is employed as a reagent in various synthetic processes. In biology and medicine, it is used in the preparation of isobaric mix solutions for mass spectrometric analysis . Additionally, it has applications in the pharmaceutical industry for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As a carbamate, it can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate can be compared with other similar compounds such as tert-Butyl N-(2,3-dihydroxypropyl)carbamate and N-Boc-hydroxylamine . While these compounds share some structural similarities, 3-(Boc-amino)-2,2-dimethyl-1-propanol is unique in its specific functional groups and reactivity, making it particularly useful in certain synthetic and analytical applications.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGZYWRVWZUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611754 |
Source
|
Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184357-44-6 |
Source
|
Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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